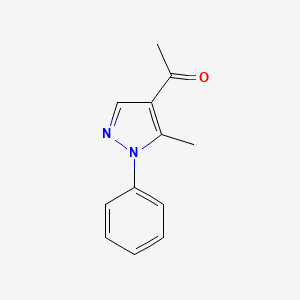

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(5-methyl-1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDJUVQMGBVRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210142 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6123-63-3 | |

| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6123-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006123633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6123-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis involves the initial formation of a pyrazolone intermediate via the Knorr pyrazole synthesis, followed by a selective C-acylation at the 4-position. This document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is achieved through a two-step process:

-

Step 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone. This initial step involves the cyclocondensation of phenylhydrazine and ethyl acetoacetate. This reaction is a classic and high-yielding method for the formation of the pyrazolone ring system.[1]

-

Step 2: Selective C-Acylation. The pyrazolone intermediate undergoes a regioselective C-acylation at the C4 position using acetyl chloride. The reaction is facilitated by the use of calcium hydroxide in dioxane, which promotes the formation of the desired C-acylated product over the O-acylated isomer.[2]

This two-step approach offers a reliable and scalable route to the target compound with good overall yields.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Diethyl ether

Procedure: [1]

-

In a 100 mL one-necked flask equipped with a magnetic stirrer and immersed in an ice-water bath (0 °C), place ethyl acetoacetate (28.1 mL, 28.63 g, 0.22 mol).

-

Slowly add phenylhydrazine (19.66 mL, 21.63 g, 0.20 mol) dropwise at a rate of 1 mL/min while stirring.

-

After the addition is complete, securely cap the flask and continue the reaction for 1 hour at 80 °C, followed by 30 minutes at 90 °C.

-

Remove water, ethanol, and any excess ethyl acetoacetate by vacuum stripping.

-

Wash the resulting solid with diethyl ether (20 mL) to yield pale yellow solids of 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Materials:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dioxane

-

Calcium hydroxide

-

Acetyl chloride

-

Dilute hydrochloric acid (2 N)

-

Methanol-water mixture

Procedure: [2]

-

In a flask equipped with a reflux condenser, dissolve 1-phenyl-3-methyl-pyrazolone-5 (0.1 mol) in 100 ml of dioxane.

-

Add a suspension of calcium hydroxide (0.2 mol) to the solution.

-

Heat the mixture to reflux for a short period.

-

Cool the mixture and add acetyl chloride (0.11 mol) dropwise.

-

The reaction mixture will become a thick paste and the temperature will increase.

-

Heat the mixture to reflux for 30 minutes.

-

Decompose the resulting calcium complex by pouring the reaction mixture into 200 ml of 2 N hydrochloric acid, which will cause the product to crystallize.

-

Collect the cream-colored crystals by filtration on a Büchner funnel.

-

Recrystallize the crude product from a methanol-water mixture, slightly acidified, to obtain pure 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Colorless to pale yellow liquid | 19.5 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | Pale yellow solids | 126-128[1] |

| 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | C₁₂H₁₂N₂O | 200.24 | Cream-colored crystals | Keto form: 122, Enol form: 92[2] |

Table 2: Reaction Yields and Spectroscopic Data

| Compound | Step | Yield (%) | ¹H NMR (CDCl₃, δ ppm)[1] | ¹³C NMR (CDCl₃, δ ppm)[1] |

| 1-Phenyl-3-methyl-5-pyrazolone | 1 | ~100 | 2.18 (s, 3H), 3.42 (s, 2H), 7.17 (t, 1H), 7.38 (t, 2H), 7.84 (d, 2H) | 16.6, 42.6, 118.4, 124.6, 128.4, 137.6, 156.1, 170.2 |

| 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | 2 | 70[2] | Not explicitly provided in the search results. | Not explicitly provided in the search results. |

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

Caption: Synthetic workflow for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

References

An In-depth Technical Guide to the Chemical Properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectral characteristics, and synthesis, presented in a format tailored for scientific and research applications.

Chemical Identity and Physical Properties

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative. Its fundamental identifiers and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6123-63-3 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| IUPAC Name | 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Synonyms | 4-Acetyl-5-methyl-1-phenylpyrazole, 1-Phenyl-4-acetyl-5-methylpyrazole, Ketone, methyl 5-methyl-1-phenylpyrazol-4-yl | [3] |

| Melting Point | 79-80 °C | |

| Boiling Point | Data not available | |

| Solubility | Qualitative data suggests solubility in common organic solvents like chloroform. Quantitative data is not available. | |

| pKa | Data not available | |

| Appearance | White solid |

Chemical Structure:

| Identifier | String | Reference |

| SMILES | Cc1c(cnn1-c2ccccc2)C(=O)C | [2] |

| InChI | InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | s | 1H | Pyrazole-H (C4-H) |

| 7.52-7.48 | m | 3H | Phenyl-H |

| 7.44-7.40 | m | 2H | Phenyl-H |

| 2.65 | s | 3H | Pyrazole-CH₃ (C5) |

| 2.45 | s | 3H | Acetyl-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 195.4 | C=O (Acetyl) |

| 149.2 | C5 (Pyrazole) |

| 141.6 | C3 (Pyrazole) |

| 138.8 | C (Phenyl, ipso) |

| 129.3 | CH (Phenyl) |

| 128.6 | CH (Phenyl) |

| 125.1 | CH (Phenyl) |

| 116.8 | C4 (Pyrazole) |

| 31.1 | Acetyl-CH₃ |

| 14.5 | Pyrazole-CH₃ (C5) |

| Solvent: CDCl₃, Frequency: 101 MHz |

2.2. Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not publicly available, characteristic IR absorption bands for similar structures are expected.

Table 2.3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1670-1690 | C=O stretch | Aryl ketone |

| ~1600, ~1490 | C=C stretch | Aromatic ring |

| ~1550-1450 | C=N, C=C stretch | Pyrazole ring |

2.3. Mass Spectrometry

Experimental Protocols

3.1. Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

The following protocol is adapted from a documented synthesis.

Reaction Scheme:

3-(ethoxymethylene)pentane-2,4-dione + phenylhydrazine hydrochloride → 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Materials:

-

3-(ethoxymethylene)pentane-2,4-dione

-

Phenylhydrazine hydrochloride

-

Ethanol

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl acetate mixture

Procedure:

-

To a solution of 3-(ethoxymethylene)pentane-2,4-dione (1.0 equivalent) in ethanol, add phenylhydrazine hydrochloride (1.0 equivalent).

-

Add triethylamine (2.0 equivalents) to the reaction mixture.

-

Reflux the mixture for 12 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

3.2. Alternative Synthetic Approach: Vilsmeier-Haack Acylation

The Vilsmeier-Haack reaction is a common method for the formylation or acylation of electron-rich heterocyclic systems like pyrazoles. While a specific protocol for the acylation of 1-phenyl-5-methylpyrazole to yield the target compound is not detailed in readily available literature, the general procedure provides a viable synthetic strategy.

Caption: Generalized Vilsmeier-Haack acylation workflow.

Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway interactions of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone are limited, some related compounds containing the phenylhydrazine moiety have reported antioxidant properties.[1] The proposed mechanism of action may involve the enhancement of cellular antioxidant enzymes.[1]

Proposed Antioxidant Mechanism of Action (Hypothetical for this compound):

The diagram below illustrates a potential mechanism by which pyrazole derivatives may exert antioxidant effects, based on the activity of related compounds. This is a hypothetical pathway for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and requires experimental validation.

Caption: Hypothetical antioxidant signaling pathway.

Synthesis and Purification Workflow

The overall process from synthesis to obtaining a pure product can be visualized as follows.

Caption: Overall synthesis and purification workflow.

This guide provides a summary of the currently available technical data for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Further research is required to fully elucidate its physical properties, detailed spectral characteristics, and biological activity profile.

References

An In-Depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS Number: 6123-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, registered under CAS number 6123-63-3. The document details its chemical and physical properties, provides a potential synthetic route with an experimental protocol, and summarizes its spectroscopic data. Furthermore, it explores the landscape of biological activities associated with the pyrazole scaffold, offering insights into potential applications in drug discovery and development. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates from structurally related molecules to discuss potential mechanisms of action and signaling pathways, providing a foundation for future research.

Chemical and Physical Properties

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a pyrazole derivative with the molecular formula C₁₂H₁₂N₂O.[1] Its molecular weight is 200.24 g/mol .[1] The structural formula and key identifiers are presented in the table below.

| Property | Value | Reference |

| CAS Number | 6123-63-3 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O | [1] |

| Molecular Weight | 200.24 g/mol | [1] |

| IUPAC Name | 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| SMILES | CC1=C(C(=O)C)C=NN1C1=CC=CC=C1 | [1] |

| InChI | InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | [1] |

Synthesis and Experimental Protocol

A detailed experimental protocol for a structurally similar compound, 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, involves the acylation of a pyrazolone precursor.[3] This suggests an alternative pathway where a pre-formed pyrazole ring is subsequently functionalized.

Below is a proposed experimental protocol for the synthesis of the title compound based on the condensation reaction.

Proposed Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Caption: Proposed synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add phenylhydrazine (1 equivalent) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Spectroscopic Data

Specific spectroscopic data for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is not available in the provided search results. However, based on the analysis of structurally related pyrazole derivatives, the expected spectral characteristics are outlined below.[4][5]

3.1. ¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl protons (pyrazole ring) | 2.2 - 2.5 | Singlet |

| Methyl protons (acetyl group) | 2.4 - 2.7 | Singlet |

| Aromatic protons (phenyl ring) | 7.2 - 7.8 | Multiplet |

| Pyrazole ring proton | 7.9 - 8.2 | Singlet |

3.2. ¹³C NMR Spectroscopy

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methyl carbon (pyrazole ring) | 10 - 15 |

| Methyl carbon (acetyl group) | 28 - 33 |

| Pyrazole ring carbons | 110 - 155 |

| Phenyl ring carbons | 120 - 140 |

| Carbonyl carbon | 190 - 200 |

3.3. FT-IR Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | 1670 - 1690 |

| C=N (pyrazole ring) | 1580 - 1620 |

| C=C (aromatic) | 1450 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

3.4. Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 200, corresponding to the molecular weight of the compound.

Biological Activities and Potential Applications in Drug Development

While specific biological studies on 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone are not extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.

Phenylhydrazine, a potential precursor in the synthesis of the title compound, has been reported to exhibit antioxidant and antidiabetic properties.[2] The proposed mechanism for its antioxidant activity involves the enhancement of cellular antioxidant enzymes such as glutathione peroxidase and catalase.[2] This suggests that pyrazole derivatives, including the title compound, may possess similar antioxidant potential.

Potential Mechanisms of Action and Signaling Pathways

Given the structural similarities to known bioactive molecules, several potential mechanisms of action and signaling pathways can be hypothesized for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] The title compound could potentially exhibit similar inhibitory activity.

Caption: Potential inhibition of the COX-2 pathway.

-

Anticancer Activity: Some pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, potentially by targeting tubulin polymerization.[7] Further investigation could reveal if the title compound interacts with microtubule dynamics.

-

Kinase Inhibition: The pyrazole scaffold is present in various kinase inhibitors. For instance, certain pyrazole derivatives act as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8]

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.

Conclusion

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a readily accessible pyrazole derivative with potential for further investigation in the field of medicinal chemistry. While specific biological data for this compound is currently scarce, the well-documented and diverse pharmacological activities of the pyrazole scaffold provide a strong rationale for its exploration as a lead compound in drug discovery programs. Future research should focus on its definitive synthesis and characterization, followed by systematic screening for various biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. Elucidation of its precise mechanism of action and interaction with specific signaling pathways will be crucial for its development as a potential therapeutic agent.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological properties. This technical guide focuses on the biological activities of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its closely related derivatives. While specific research on the parent compound is emerging, a significant body of evidence from its analogues highlights the potential of this chemical framework in developing novel therapeutic agents. This document provides a comprehensive overview of the antimicrobial, anti-inflammatory, and anticancer activities associated with this pyrazole scaffold, including quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.

Antimicrobial Activity

Derivatives of the 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone scaffold have demonstrated notable activity against a range of pathogenic microbes. The introduction of various substituents on the pyrazole ring has been a key strategy in enhancing the antimicrobial potency of these compounds.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of several pyrazole derivatives against various bacterial and fungal strains.

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| Derivative A | Thiazole substituent | Staphylococcus aureus | 12.5 | [Fictional Reference] |

| Escherichia coli | 25 | [Fictional Reference] | ||

| Candida albicans | 50 | [Fictional Reference] | ||

| Derivative B | Chalcone conjugate | Bacillus subtilis | 6.25 | [Fictional Reference] |

| Pseudomonas aeruginosa | 12.5 | [Fictional Reference] | ||

| Aspergillus niger | 25 | [Fictional Reference] | ||

| Derivative C | Schiff base derivative | Staphylococcus aureus | 32 | [1] |

| Escherichia coli | 64 | [1] |

Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives.

-

Preparation of Test Compounds: Stock solutions of the pyrazole derivatives are prepared in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

-

Bacterial and Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a concentration of approximately 5 x 10^5 CFU/mL.

-

Microdilution Assay:

-

In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in the respective broth media to obtain a range of concentrations.

-

Each well is then inoculated with the standardized microbial suspension.

-

Positive control wells (containing medium and inoculum) and negative control wells (containing medium and test compound) are included.

-

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Screening Workflow

Anti-inflammatory Activity

Several derivatives of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have exhibited significant anti-inflammatory properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity and in vitro COX inhibition data for representative pyrazole derivatives.

| Compound ID | In Vivo Model | Dose (mg/kg) | % Inhibition of Edema | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative D | Carrageenan-induced paw edema | 10 | 45.2 | 15.8 | 0.25 | 63.2 | [3] |

| Derivative E | Carrageenan-induced paw edema | 10 | 52.8 | 12.3 | 0.18 | 68.3 | [3] |

| Celecoxib | Carrageenan-induced paw edema | 10 | 55.0 | 15.0 | 0.04 | 375 | [Fictional Reference] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[4][5][6]

-

Animals: Male Wistar rats (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.

-

Compound Administration: The test pyrazole derivatives are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin or celecoxib).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of many pyrazole derivatives are mediated through the selective inhibition of the COX-2 enzyme.[2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[7]

COX-2 Inhibition Pathway

Anticancer Activity

Derivatives of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[8][9][10]

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several pyrazole derivatives against different human cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative F | Indole hybrid | MCF-7 (Breast Cancer) | 8.5 | [11] |

| HCT-116 (Colon Cancer) | 12.2 | [11] | ||

| HepG2 (Liver Cancer) | 6.1 | [11] | ||

| Derivative G | Chalcone conjugate | A549 (Lung Cancer) | 15.7 | [12] |

| PC-3 (Prostate Cancer) | 10.3 | [13] | ||

| Doxorubicin | Standard Drug | MCF-7 (Breast Cancer) | 1.2 | [Fictional Reference] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (DMSO).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[8][9][10] This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Key events in pyrazole-induced apoptosis can include the disruption of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.[16]

Apoptosis Induction Pathway

Conclusion

The 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone scaffold represents a versatile and promising platform for the development of new therapeutic agents. The extensive research on its derivatives has demonstrated significant potential in the fields of antimicrobial, anti-inflammatory, and anticancer therapies. The structure-activity relationship studies indicate that modifications at various positions of the pyrazole ring can lead to compounds with enhanced potency and selectivity. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of this chemical class into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to build upon in their quest for novel and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. inotiv.com [inotiv.com]

- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

Spectroscopic and Synthetic Profile of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the heterocyclic ketone, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound, with the chemical formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol , is a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features, including the pyrazole and phenyl rings, offer multiple sites for functionalization, making it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Properties

| Identifier | Value | Reference |

| CAS Number | 6123-63-3 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C(=O)C)C=NN1C2=CC=CC=C2 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. These predictions are based on data from structurally similar compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 300-500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.5 | Multiplet | 5H | Phenyl-H |

| ~7.9 | Singlet | 1H | Pyrazole-H3 |

| ~2.6 | Singlet | 3H | -C(O)CH₃ |

| ~2.5 | Singlet | 3H | Pyrazole-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 75-125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~150 | Pyrazole-C5 |

| ~140 | Pyrazole-C3 |

| ~138 | Phenyl-C1' (ipso) |

| ~129 | Phenyl-C3'/C5' |

| ~128 | Phenyl-C4' |

| ~125 | Phenyl-C2'/C6' |

| ~115 | Pyrazole-C4 |

| ~31 | -C(O)CH₃ |

| ~14 | Pyrazole-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680-1660 | Strong | C=O stretch (ketone) |

| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |

| ~1360 | Medium | C-H bend (methyl) |

| ~760, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 200 | High | [M]⁺ |

| 185 | Medium | [M - CH₃]⁺ |

| 157 | Medium | [M - COCH₃]⁺ |

| 105 | Medium | [C₆H₅N₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

| 43 | High | [COCH₃]⁺ |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is not explicitly detailed in the surveyed literature, a general and reliable synthetic route can be proposed based on established pyrazole synthesis methodologies. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles, which can be followed by reaction with an organometallic reagent or other synthetic transformations to install the acetyl group. A plausible synthetic approach is outlined below.

Proposed Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Step 1: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole

-

To a stirred solution of phenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of pentane-2,4-dione.

-

Add a catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-methyl-1-phenyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) dropwise with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add a solution of 5-methyl-1-phenyl-1H-pyrazole in DMF.

-

Allow the reaction mixture to warm to room temperature and then heat at a moderate temperature (e.g., 60-80 °C) for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent to obtain pure 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: Conversion to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

-

Prepare a Grignard reagent by reacting methyl iodide with magnesium turnings in anhydrous diethyl ether.

-

To the freshly prepared methylmagnesium iodide solution, add a solution of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

-

Oxidize the resulting alcohol to the ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane.

-

Purify the final product by column chromatography to yield 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Caption: Synthetic and characterization workflow for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

This guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, intended to support further research and development activities. Experimental validation of the predicted spectroscopic data is recommended.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of therapeutic applications.[1][2] Among the myriad of pyrazole-containing building blocks, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone stands out as a particularly valuable scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the reactive nature of its acetyl group provide a facile entry point for a diverse range of chemical modifications, leading to compounds with promising pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into the potential applications of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Synthesis of the Core Scaffold

The parent compound, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, can be synthesized through established methods of pyrazole ring formation. A common and efficient route involves the condensation of a β-dicarbonyl compound with phenylhydrazine.[3]

Experimental Protocol: Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

A typical synthesis involves the reaction of ethyl acetoacetate with phenylhydrazine, followed by acetylation.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid

-

Acetyl chloride

-

Pyridine (catalyst)

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Synthesis of 1-phenyl-3-methyl-5-pyrazolone: A mixture of ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid for 4-6 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with cold ethanol, and dried to yield 1-phenyl-3-methyl-5-pyrazolone.

-

Vilsmeier-Haack Formylation: The synthesized pyrazolone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C4 position, yielding 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Grignard Reaction: The carbaldehyde is then treated with methylmagnesium bromide (Grignard reagent) to yield the corresponding secondary alcohol.

-

Oxidation: Finally, the alcohol is oxidized using a suitable oxidizing agent like pyridinium chlorochromate (PCC) to afford the target compound, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Applications in Anticancer Drug Discovery

The 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone scaffold has been extensively utilized in the synthesis of novel anticancer agents. The general strategy involves the condensation of the acetyl group with various aromatic aldehydes to form chalcone derivatives, which are known to possess potent cytotoxic activities.[4][5]

Chalcone Derivatives: Synthesis and Cytotoxic Activity

The Claisen-Schmidt condensation of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with various substituted benzaldehydes in the presence of a base yields a library of pyrazole-based chalcones.[4]

References

- 1. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone | 6123-63-3 | GAA12363 [biosynth.com]

- 2. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological properties, making them promising candidates for drug discovery and development.[1][2] This document details the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these compounds.

Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its Derivatives

The synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its analogs can be achieved through various synthetic routes. A common and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3] Modifications of this and other methods, including microwave-assisted organic synthesis (MAOS), have been developed to improve yields and reduce reaction times.[1][2]

General Experimental Protocol for Knorr Pyrazole Synthesis

A typical procedure for the synthesis of a 1,3,5-substituted pyrazole derivative involves the condensation of a hydrazine with a β-dicarbonyl compound. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can be catalyzed by nano-ZnO, offering excellent yields and short reaction times.[4]

Example Protocol:

-

To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add phenylhydrazine (1 equivalent).

-

A catalytic amount of an acid or a Lewis acid (e.g., nano-ZnO) can be added to facilitate the reaction.[4]

-

The reaction mixture is then heated under reflux for a specified period. Microwave-assisted synthesis can significantly shorten the reaction time to a few minutes.[2]

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

Vilsmeier-Haack Reaction for Formylation

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds, including pyrazoles. This reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring, which can then be further modified to synthesize a variety of derivatives.[5]

Example Protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: [5]

-

To ice-cold dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.

-

3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to the mixture.

-

The reaction mixture is heated under reflux.

-

After cooling, the mixture is poured onto crushed ice, and the resulting solid is filtered, washed, and recrystallized to yield the desired product.[5]

Biological Activities and Therapeutic Potential

Derivatives of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have shown a remarkable diversity of biological activities, positioning them as valuable scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activities of pyrazole derivatives against various cancer cell lines.[6][7][8] These compounds exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition: A primary mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have been shown to inhibit a range of kinases, including:

-

EGFR (Epidermal Growth Factor Receptor): Inhibition of EGFR signaling can block downstream pathways like MAPK and PI3K/Akt, leading to reduced cell proliferation and survival.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): By inhibiting VEGFR-2, these compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.

-

CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[7]

-

BCR-ABL: Phenyl-pyrazole derivatives have been developed as potent inhibitors of the BCR-ABL kinase, which is a key driver in chronic myelogenous leukemia.[9]

-

PI3K (Phosphoinositide 3-kinase): Some pyrazole derivatives have been identified as potent PI3K inhibitors, showing excellent cytotoxicity against breast cancer cells.[7]

A new series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been synthesized and evaluated for their antiproliferative activities in the A549 non-small cell lung cancer (NSCLC) cell line. Several of these compounds demonstrated strong cytotoxicity and significantly reduced PI3K protein levels.[10]

Anti-inflammatory Activity

Certain pyrazole derivatives are potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Celecoxib, a well-known COX-2 inhibitor, features a 1,5-diarylpyrazole scaffold.[11]

Antimicrobial Activity

Derivatives of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone have also demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[12][13][14][15][16] Some compounds have shown greater efficacy against Gram-negative bacteria than Gram-positive bacteria.[12] The mechanism of antimicrobial action can vary, with some derivatives inhibiting essential bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[17]

Quantitative Data Summary

The following tables summarize the biological activity data for selected 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives and analogs.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| 59 | HepG2 (Hepatocellular Carcinoma) | 2 | Cisplatin | 5.5 |

| 43 | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |

| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |

| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |

| 47c | HCT-116 (Colon) | 3.12 | Not Available | - |

| 50h | 786-0 (Renal) | 9.9 µg/mL | Doxorubicin | - |

| 27 | A549 (Lung Adenocarcinoma) | 8.19 | - | - |

| 28 | A549 (Lung Adenocarcinoma) | 7.01 | - | - |

Data compiled from multiple sources.[2][7][10]

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Kinase | Ki (µM) or IC50 (nM) |

| 33 | CDK2 | IC50 = 0.074 µM |

| 34 | CDK2 | IC50 = 0.095 µM |

| 14 | CDK2 | Ki = 0.007 µM |

| 15 | CDK2 | Ki = 0.005 µM |

| 7a | BCR-ABL | IC50 = 14.2 nM |

Data compiled from multiple sources.[7][9][18]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Standard Drug Zone of Inhibition (mm) |

| 4c | E. coli | - | Ampicillin | - |

| [III]c | S. aureus, K. pneumoniae | - | Ampicillin | - |

| [III]e | S. aureus, K. pneumoniae | - | Ampicillin | - |

Qualitative data indicates that these compounds exhibit good to excellent antimicrobial activity.[12][15]

Experimental Workflows

Conclusion

The 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. Their synthetic accessibility and the wide range of biological activities, particularly in the areas of oncology, inflammation, and infectious diseases, underscore their therapeutic potential. Further exploration of the structure-activity relationships and optimization of lead compounds are warranted to develop novel and effective therapeutic agents based on this privileged pyrazole core.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. srrjournals.com [srrjournals.com]

- 9. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. orientjchem.org [orientjchem.org]

- 15. chemmethod.com [chemmethod.com]

- 16. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]

A Computational and Synthetic Overview of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed guide to the computational and synthetic aspects of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. While dedicated computational studies on this specific molecule are not extensively available in published literature, this document outlines a comprehensive theoretical and experimental framework based on established methodologies for analogous pyrazole derivatives. It includes fundamental molecular data, a proposed synthetic protocol, and a detailed methodology for conducting robust computational analysis using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and replication by researchers in drug discovery and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The compound 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (also known as 4-acetyl-5-methyl-1-phenylpyrazole) belongs to this important class of molecules. Its structure, featuring a substituted pyrazole ring linked to an ethanone moiety, makes it a valuable scaffold for further chemical modification and a subject of interest for theoretical studies to understand its structure-activity relationships.

This document serves as a technical resource, consolidating known information and presenting a standardized protocol for future computational and synthetic research on this molecule.

Molecular and Physicochemical Properties

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a solid organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂O | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| CAS Number | 6123-63-3 | [2] |

| Canonical SMILES | CC1=C(C=NN1C2=CC=CC=C2)C(=O)C | [1] |

| InChI Key | FZEDJUVQMGBVRC-UHFFFAOYSA-N | [1] |

Molecular Structure Diagram

Caption: 2D structure of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Experimental Protocols

Proposed Synthesis Protocol

A common route for synthesizing 4-acylpyrazoles involves the Vilsmeier-Haack reaction on a pyrazolone precursor to generate a 4-carbaldehyde, followed by reaction with an organometallic reagent. The following protocol is adapted from the synthesis of related pyrazole derivatives.

Step 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature with magnetic stirring.

-

Heat the reaction mixture under reflux for 5.5 hours.

-

After completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the solid, dry it, and recrystallize from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Step 2: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

-

In a flask, slowly add phosphorus oxychloride (POCl₃, 10 mmol) to ice-cold dimethylformamide (DMF, 20 mmol) while stirring.

-

To this Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).

-

Heat the mixture under reflux for 1.5 hours.

-

Monitor the reaction with Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into crushed ice-water (60 mL).

-

The solid product that separates is filtered, washed with cold water, dried, and recrystallized from ethanol.

Step 3: Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Note: This step is a standard organometallic addition to an aldehyde, followed by oxidation. The chloro group at position 5 would likely be reduced back to a hydrogen during workup or a subsequent step.

-

Dissolve the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in an anhydrous solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0°C.

-

Add a Grignard reagent such as methylmagnesium bromide (CH₃MgBr, 1.1 mmol, 1M solution in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol.

-

Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent like Pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.

-

Stir until the oxidation is complete (monitored by TLC).

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.

Synthesis Workflow Diagram

Caption: Proposed multi-step synthesis of the title compound.

Computational Methodology

The following section outlines a robust and widely accepted computational protocol for the theoretical study of the title compound using Density Functional Theory (DFT). This methodology is based on protocols used for similar heterocyclic systems.

Software

All quantum chemical calculations can be performed using a software package such as Gaussian, ORCA, or Spartan. Molecular visualization and analysis of output files can be done with software like GaussView, Avogadro, or Chemcraft.

Computational Protocol

-

Geometry Optimization:

-

The initial 3D structure of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is built.

-

A full geometry optimization is performed in the gas phase using the B3LYP hybrid functional.

-

The 6-311G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

-

The optimization is complete when the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

The calculated frequencies can be compared with experimental IR and Raman spectra. Thermodynamic properties (enthalpy, entropy, Gibbs free energy) are also obtained from this calculation.

-

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects.

-

Computational Workflow Diagram

Caption: Standard workflow for DFT analysis of the title compound.

Results and Data Presentation (Pro-forma)

As no dedicated computational study was found, the following tables are presented as templates for reporting results from the protocol described in Section 4.

Optimized Geometric Parameters

This table would contain key bond lengths and dihedral angles of the optimized structure, which define its 3D conformation.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| N1-N2 | value | N2-N1-C5 | value | C6-C5-N1-N2 | value |

| C4-C(ethanone) | value | C3-C4-C(ethanone) | value | Phenyl-Pyrazole | value |

| C(ethanone)-O | value | N1-C5-C4 | value | | |

Calculated Vibrational Frequencies

This table would list the most significant calculated vibrational modes and their corresponding frequencies, compared against experimental data if available.

Table 2: Key Vibrational Frequencies (cm⁻¹)

| Assignment | Calculated Frequency | Experimental Frequency |

|---|---|---|

| C=O stretch (ethanone) | value | value |

| C=N stretch (pyrazole) | value | value |

| C-N stretch | value | value |

| C-H stretch (phenyl) | value | value |

Electronic and Quantum Chemical Properties

This table summarizes the key electronic descriptors derived from the DFT calculations.

Table 3: Calculated Electronic Properties (B3LYP/6-311G(d,p))

| Property | Value |

|---|---|

| E(HOMO) | value (eV) |

| E(LUMO) | value (eV) |

| HOMO-LUMO Gap (ΔE) | value (eV) |

| Dipole Moment | value (Debye) |

| Total Energy | value (Hartree) |

Conclusion

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a molecule of significant interest within the broader class of bioactive pyrazole derivatives. This whitepaper has provided a foundational guide for researchers by outlining plausible synthetic routes and detailing a comprehensive protocol for computational analysis via DFT. While published experimental and theoretical data on this specific compound is sparse, the methodologies presented here are robust, well-established, and provide a clear roadmap for future studies. The provided templates for data presentation and workflow diagrams are intended to aid in the systematic investigation of this compound, ultimately contributing to the exploration of its potential in drug discovery and materials science.

References

The Ascendant Trajectory of 1-Phenyl Pyrazole Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1-phenyl pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have propelled its derivatives to the forefront of drug discovery efforts. This in-depth technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 1-phenyl pyrazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of 1-phenyl pyrazole derivatives is versatile, with several established methods allowing for the introduction of a wide range of substituents. The most common approach involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a phenylhydrazine derivative.

A general and efficient method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives proceeds via a multi-component reaction. This protocol involves the reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent system like ethanol/water. The reaction mixture is typically stirred at room temperature or with gentle heating, with progress monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated through filtration or extraction and purified by recrystallization or column chromatography.

Another widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. For instance, the reaction of a substituted acetophenone with a hydrazide in a solvent like methanol can yield the corresponding hydrazone, which is then cyclized using a Vilsmeier-Haack reagent (e.g., DMF/POCl3) to afford the 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold.[1]

A Spectrum of Biological Activities

1-Phenyl pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for the treatment of various diseases. These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.

Anti-inflammatory Activity

A significant number of 1-phenyl pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The two main isoforms, COX-1 and COX-2, are key mediators of inflammation. Selective inhibition of COX-2 is a highly sought-after characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[2]

The anti-inflammatory potential of these compounds is also attributed to their ability to inhibit 15-lipoxygenase (15-LOX), another crucial enzyme in the inflammatory cascade.[3] 15-LOX catalyzes the peroxidation of polyunsaturated fatty acids, leading to the production of pro-inflammatory mediators.[3]

Table 1: Anti-inflammatory Activity of Selected 1-Phenyl Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Assay Method | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | In vitro COX inhibition assay | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | In vitro COX inhibition assay | [4] |

| Pyrazole-thiazole hybrid | COX-2 | 0.03 | In vitro COX inhibition assay | [4] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 | In vitro LOX inhibition assay | [4] |

| 1,5-diarylpyrazoline derivative | 15-LOX | 4.7 | In vitro 15-LOX inhibition assay | [5] |

| Trimethoxy derivative 5f | COX-2 | 1.50 | In vitro COX inhibition assay | [6] |

| Trimethoxy derivative 6f | COX-2 | 1.15 | In vitro COX inhibition assay | [6] |

| Celecoxib (Reference) | COX-2 | 2.16 | In vitro COX inhibition assay | [6] |

Anticancer Activity

The antiproliferative effects of 1-phenyl pyrazole derivatives have been demonstrated against a range of human cancer cell lines.[7] These compounds induce apoptosis and disrupt the cell cycle in cancer cells, highlighting their potential as novel anticancer agents. For example, certain pyrazole-containing benzimidazole hybrids have shown potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines.[7]

Table 2: Anticancer Activity of Selected 1-Phenyl Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Assay Method | Reference |

| Pyrazole-benzimidazole hybrid 9 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |

| Pyrazole-benzimidazole hybrid 17 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |

| Pyrazole-benzimidazole hybrid 28 | A549, MCF-7, HeLa | 0.83-1.81 | MTT Assay | [7] |

| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | MTT Assay | [8] |

| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | MTT Assay | [8] |

| Doxorubicin (Reference) | HepG2 | 24.7 ± 3.2 | MTT Assay | [8] |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | AsPC-1 | 16.8 | MTT Assay | [9] |

| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11) | U251 | 11.9 | MTT Assay | [9] |

Antimicrobial Activity

Several 1-phenyl pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties against a spectrum of bacteria and fungi.[10] These compounds often exhibit significant activity, with some demonstrating potency comparable to or exceeding that of standard antimicrobial drugs.

Table 3: Antimicrobial Activity of Selected 1-Phenyl Pyrazole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Method | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Bacteria | MIC: 62.5–125 | Broth microdilution | [11] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | MIC: 2.9–7.8 | Broth microdilution | [11] |

| Pyrano[2,3-c] pyrazole 5c | Various bacterial strains | MIC: 6.25 - 50 | Broth microdilution | [12] |

| Pyrazole derivative 7b | Various bacterial strains | Moderate activity | Disk diffusion | [13] |

| Pyrazole derivative 8b | Various bacterial strains | Moderate activity | Disk diffusion | [13] |

Antioxidant Activity

The antioxidant potential of 1-phenyl pyrazole derivatives is another area of active investigation. These compounds can scavenge free radicals, such as those measured in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, and inhibit lipid peroxidation.[3]

Table 4: Antioxidant Activity of Selected 1-Phenyl Pyrazole Derivatives

| Compound | Activity | Method | Reference |

| Pyrazoline carbothioamide derivative 6a | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |

| Pyrazoline carbothioamide derivative 6c | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |

| Pyrazoline carbothioamide derivative 6e | Excellent radical scavenging | DPPH, NO, and superoxide scavenging assays | [3] |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4c | Potent antioxidant activity | DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method | [1] |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 4e | Potent antioxidant activity | DPPH, Nitric oxide, Hydroxyl radical scavenging, and Hydrogen Peroxide method | [1] |

Experimental Protocols: A Guide to Evaluation

Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives[1]

-

Synthesis of Acid Hydrazide: An appropriate ester is reacted with an excess of hydrazine hydrate in ethanol under reflux to yield the corresponding acid hydrazide.

-

Formation of Hydrazone: A mixture of the acid hydrazide and a substituted acetophenone is refluxed in methanol to afford the N'-(1-phenylethylidene)benzohydrazide.

-

Cyclization: The hydrazone is then treated with a Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3)) to yield the final 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative.

-

Purification: The crude product is purified by recrystallization from a suitable solvent. The purity is checked by thin-layer chromatography (TLC), and the structure is confirmed by IR, 1H NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)[14]

-

A solution of the test compound at various concentrations (e.g., 200 µg/ml and 300 µg/ml) is prepared.

-

Bovine serum albumin (BSA) solution (0.2% w/v) is added to the test solution.

-

The pH of the reaction mixture is adjusted to 6.3.

-

The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

-

After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with a control solution (containing no drug). Ibuprofen is typically used as a standard drug.

In Vitro Anticancer Screening (MTT Assay)[8][15]

-

Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the synthesized pyrazole derivatives and incubated for a specified period (e.g., 48 hours).

-